

Application Note: Synthesis of Di-n-butyl Adipate via Fischer Esterification

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Compound of Interest

Compound Name: Adipate

Cat. No.: B1204190

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Introduction

Di-n-butyl **adipate** (DBA) is a colorless, oily liquid widely used as a plasticizer for various resins, including PVC and cellulose resins.[1][2][3] It is also utilized in cosmetics as a skin-conditioning agent, emollient, and solvent, particularly in sunscreen formulations where it helps dissolve UV filters.[2] DBA is the diester formed from adipic acid and n-butanol.[4] The most common method for its synthesis is the Fischer esterification, a reversible acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5][6] This document provides a detailed protocol for the laboratory-scale synthesis of di-n-butyl **adipate**.

Principle and Mechanism

The synthesis proceeds via the Fischer esterification of adipic acid with two equivalents of n-butanol, typically catalyzed by a strong acid such as concentrated sulfuric acid. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5] The overall reaction is an equilibrium, and to achieve a high yield, the water produced is typically removed as it forms.

Experimental Protocol

1. Materials and Reagents

- Adipic Acid ($\text{HOOC}(\text{CH}_2)_4\text{COOH}$)
- n-Butanol ($\text{CH}_3(\text{CH}_2)_3\text{OH}$)
- Concentrated Sulfuric Acid (H_2SO_4) or Ferric Chloride Hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- 5% Sodium Carbonate Solution (Na_2CO_3)
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Toluene (for azeotropic removal of water)

2. Equipment

- Round-bottom flask (250 mL or 500 mL)
- Reflux condenser
- Dean-Stark apparatus (optional, for azeotropic distillation)
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Vacuum distillation apparatus
- pH paper

3. Step-by-Step Procedure

Step 1: Esterification Reaction

- Set up a round-bottom flask equipped with a reflux condenser and a heating mantle with a magnetic stirrer. For optimal water removal, a Dean-Stark apparatus can be fitted between the flask and the condenser, and the apparatus pre-filled with a solvent like toluene.
- In the round-bottom flask, combine adipic acid (e.g., 0.1 mol, 14.6 g) and an excess of n-butanol (e.g., 0.4 mol, 29.6 g). Using excess alcohol helps to shift the reaction equilibrium towards the products.
- Slowly and carefully add the acid catalyst. Use either concentrated sulfuric acid (approximately 0.5-1.0 mL) or an alternative catalyst like $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ (e.g., 0.007 mol, 2.0 g).
[3]
- Heat the mixture to a gentle reflux. The reaction temperature is typically between 120-140 °C.
[1]
- Continue heating under reflux for 2-4 hours.
[1] If using a Dean-Stark trap, water will be collected as an azeotrope with the solvent, effectively removing it from the reaction mixture. The reaction progress can be monitored by measuring the acid value of the mixture.

Step 2: Work-up and Neutralization

- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel.
- Wash the mixture sequentially with:
 - 50 mL of deionized water to remove the bulk of the excess n-butanol and sulfuric acid.
[7]
 - 50 mL of 5% sodium carbonate solution to neutralize any remaining acid catalyst and unreacted adipic acid. Check the aqueous layer with pH paper to ensure it is basic.
 - 50 mL of saturated sodium chloride solution (brine) to facilitate layer separation and remove residual water.
- Separate and discard the aqueous layer after each wash. Retain the organic layer, which contains the crude di-n-butyl **adipate**.

Step 3: Isolation and Purification

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent to obtain the clear, crude product.
- Remove the excess n-butanol and any remaining solvent using a rotary evaporator.
- For higher purity, the crude ester should be purified by vacuum distillation.^[8] Collect the fraction boiling at approximately 165 °C under 10 mmHg pressure.

Alternative Purification: An industrial method involves treating the crude product with a refining agent composed of a mixture of calcium oxide, magnesia, activated carbon, and silica.^[7] The mixture is stirred for about an hour and then filtered to yield the final product.^[7]

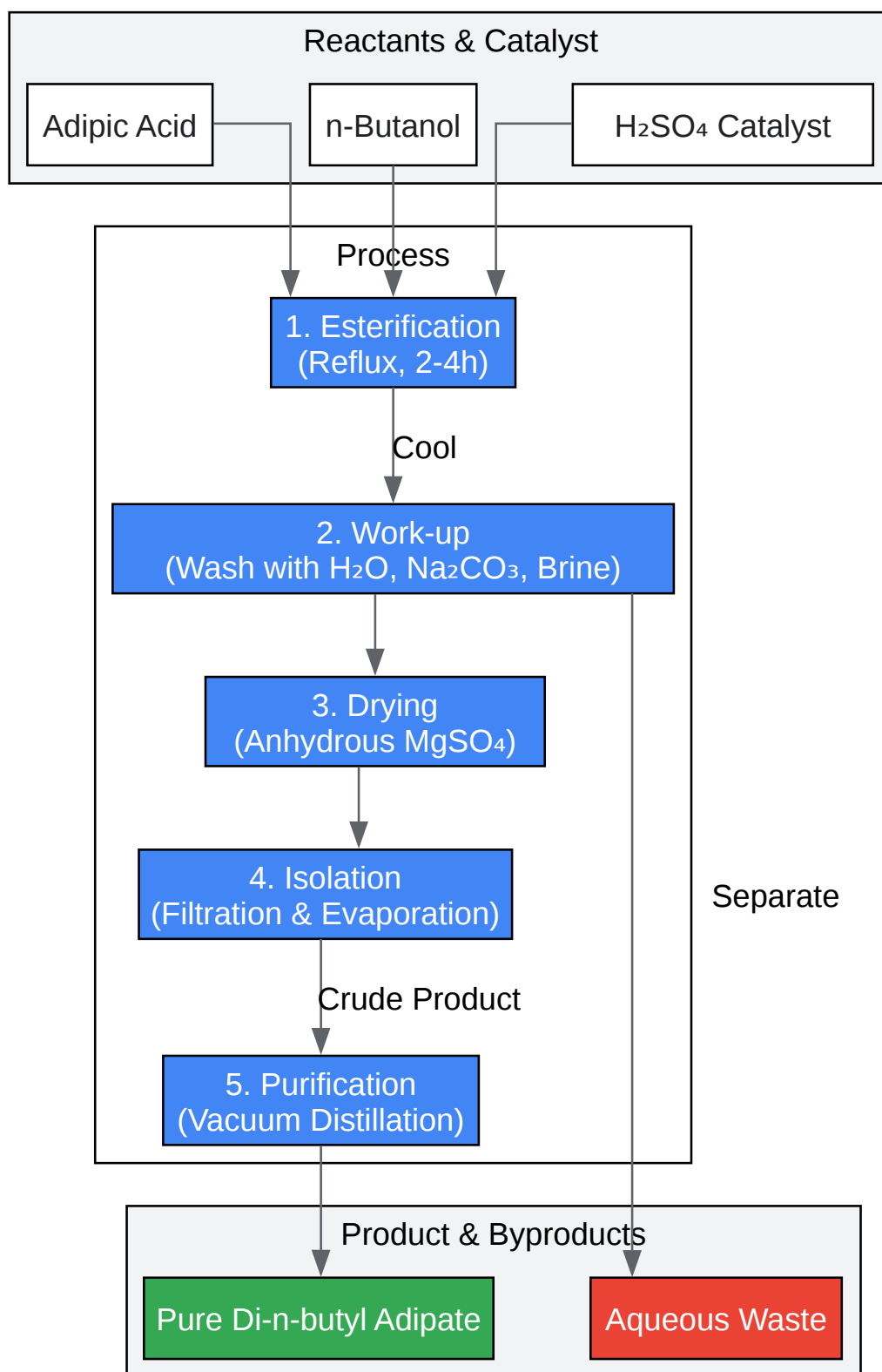
Data Presentation

A summary of the physical properties and reaction parameters for di-n-butyl **adipate** is provided below.

Parameter	Value	Reference
Chemical Formula	C ₁₄ H ₂₆ O ₄	[9]
Molecular Weight	258.35 g/mol	[9][10]
Appearance	Colorless to pale yellow liquid	[1][11]
Boiling Point	305 °C (at 760 mmHg)	[10]
165 °C (at 10 mmHg)	[4]	
Density	0.962 g/mL (at 25 °C)	[10]
Refractive Index (n ₂₀ /D)	1.436	[10]
Flash Point	>110 °C (>230 °F)	[11]
Solubility	Soluble in alcohol and ether; insoluble in water.	[1][11]
Reactant Molar Ratio	Adipic Acid : n-Butanol (1:20 to 1:45)	[12]
Catalyst	Conc. H ₂ SO ₄ or FeCl ₃ ·6H ₂ O	[3][7]
Reaction Time	2-4 hours (Conventional) or 30 min (Microwave)	[1][3]
Typical Yield	~89% (Microwave, FeCl ₃ ·6H ₂ O)	[3]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and purification of di-n-butyl adipate.



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Caption: Workflow for the synthesis of di-n-butyl **adipate**.

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